![molecular formula C9H15N3O2 B2540394 (4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide CAS No. 2408935-70-4](/img/structure/B2540394.png)
(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide” is a chemical compound with the molecular formula C9H15N3O2. It has an average mass of 197.234 Da and a monoisotopic mass of 197.116425 Da .
Synthesis Analysis
The synthesis of similar compounds, such as (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, has been reported in the literature . The synthesis involves several steps, including the optical resolution by enzymatic hydrolysis of an intermediate racemate, conversion of the intermediate to another compound, and finally, the conversion to the desired compound .Molecular Structure Analysis
The molecular structure of this compound is related to the pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include several steps, such as the optical resolution by enzymatic hydrolysis of an intermediate racemate, conversion of the intermediate to another compound, and finally, the conversion to the desired compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C9H15N3O2), average mass (197.234 Da), and monoisotopic mass (197.116425 Da) .Aplicaciones Científicas De Investigación
- Substituent Diversity : Researchers have investigated the substituents at positions N1, C3, C4, C5, and C6 in these compounds. The nature of these substituents influences the biological activity .
- Biomedical Uses : 1H-pyrazolo[3,4-b]pyridines have been explored for a wide range of biological targets. Their structural similarity to purine bases (adenine and guanine) has attracted medicinal chemists. These compounds hold promise for drug development .
- Application : XRD is a powerful technique used to resolve structural information in crystal lattices. Investigating the crystallographic properties of EN300-7536772 can provide insights into its solid-state behavior, polymorphism, and intermolecular interactions .
- Novel Synthesis : Researchers have demonstrated a novel synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. This method involves recovery and reuse of chiral auxiliary naproxen, highlighting the importance of chirality in drug development .
- Alternative Reduction Procedures : Stereoselective reduction procedures have been explored to achieve the desired chirality in the nonane ring of EN300-7536772 .
- Moxifloxacin Analogy : EN300-7536772 shares structural features with moxifloxacin, a synthetic broad-spectrum antibacterial agent used for treating respiratory infections and skin conditions. Clinical trials are also exploring its potential use in tuberculosis treatment .
- Polysubstituted Derivatives : Researchers have developed a regioselective synthesis of polysubstituted pyrazolo[3,4-b]pyridines using microwave-assisted reactions. This approach enables the efficient construction of diverse derivatives of this scaffold .
Synthesis and Biomedical Applications
X-Ray Powder Diffraction (XRD)
Chiral Synthesis and Stereoselectivity
Antibacterial Agent Development
Microwave-Assisted Synthesis
Direcciones Futuras
Propiedades
IUPAC Name |
(4aR,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-5-7-6(8(11)13)3-2-4-12(7)9(10)14/h6-7H,2-5H2,1H3,(H2,10,14)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQXGGPEARWFNQ-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1=O)CCCN2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1=O)CCCN2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.